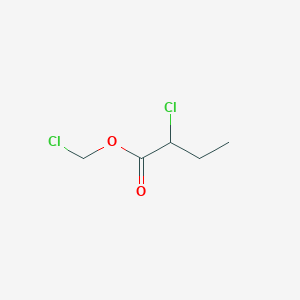![molecular formula C18H24 B14412467 9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene CAS No. 83171-45-3](/img/structure/B14412467.png)
9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and the presence of multiple reactive sites, making it a subject of interest in various fields of chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene typically involves the reaction of bicyclo[4.2.1]non-3-ene with suitable reagents under controlled conditions. One common method includes the use of a shift reagent such as Eu(fod)3 to facilitate the formation of the desired product . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated bicyclic compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
Major products formed from these reactions include epoxides, alcohols, and other derivatives that retain the bicyclic structure .
Aplicaciones Científicas De Investigación
9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of bicyclic structures on reactivity.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of 9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene involves its interaction with molecular targets through its reactive sites. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. Pathways involved in its action include nucleophilic addition and substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.1]non-3-ene: A simpler bicyclic compound with similar structural features.
Bicyclo[4.2.1]nonan-9-one: Another bicyclic compound with a ketone functional group.
Uniqueness
9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene is unique due to its dual bicyclic structure and the presence of multiple reactive sites, which confer distinct chemical properties and reactivity patterns compared to other similar compounds .
Propiedades
Número CAS |
83171-45-3 |
|---|---|
Fórmula molecular |
C18H24 |
Peso molecular |
240.4 g/mol |
Nombre IUPAC |
9-(9-bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene |
InChI |
InChI=1S/C18H24/c1-2-6-14-10-9-13(5-1)17(14)18-15-7-3-4-8-16(18)12-11-15/h1-4,13-16H,5-12H2 |
Clave InChI |
FOMRYPXETLEVJS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC=CCC1C2=C3C4CCC3CC=CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


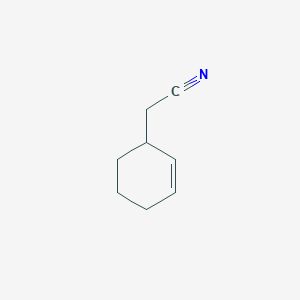

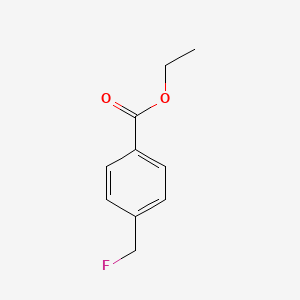
![2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14412419.png)
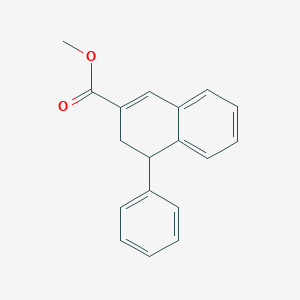

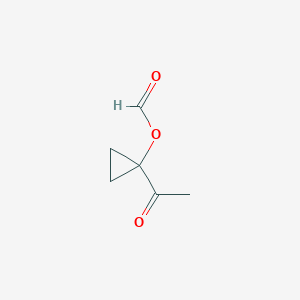
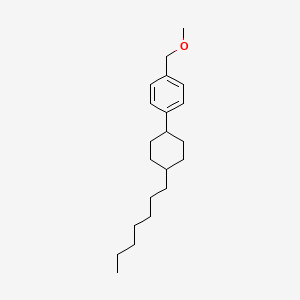



![1,1'-[Oxybis(methyleneselanyl)]bis(2-methylbenzene)](/img/structure/B14412455.png)

